N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 851989-49-6
VCID: VC0353058
InChI: InChI=1S/C17H13N3O3S/c21-15(19-16-18-11-5-1-4-8-14(11)24-16)9-10-20-12-6-2-3-7-13(12)23-17(20)22/h1-8H,9-10H2,(H,18,19,21)
SMILES: C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4g/mol

N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

CAS No.: 851989-49-6

Main Products

VCID: VC0353058

Molecular Formula: C17H13N3O3S

Molecular Weight: 339.4g/mol

N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide - 851989-49-6

CAS No. 851989-49-6
Product Name N-(1,3-Benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Molecular Formula C17H13N3O3S
Molecular Weight 339.4g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Standard InChI InChI=1S/C17H13N3O3S/c21-15(19-16-18-11-5-1-4-8-14(11)24-16)9-10-20-12-6-2-3-7-13(12)23-17(20)22/h1-8H,9-10H2,(H,18,19,21)
Standard InChIKey DDMCVMVJRNCGGY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
PubChem Compound 3163776
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator